(R)-3-(4-Fluorobenzyl)piperidine
CAS No.: 794464-41-8
Cat. No.: VC18912400
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 794464-41-8 |
|---|---|
| Molecular Formula | C12H16FN |
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | (3R)-3-[(4-fluorophenyl)methyl]piperidine |
| Standard InChI | InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2/t11-/m1/s1 |
| Standard InChI Key | WATWKPHWUDHKGA-LLVKDONJSA-N |
| Isomeric SMILES | C1C[C@@H](CNC1)CC2=CC=C(C=C2)F |
| Canonical SMILES | C1CC(CNC1)CC2=CC=C(C=C2)F |
Introduction
Synthesis and Enantioselective Production
Chiral Resolution Strategies
While most literature describes the synthesis of the (S)-enantiomer, methodological insights from Thieme Connect articles provide a framework for (R)-enantiomer production. A three-generation approach has been documented for (S)-3-(4-fluorobenzyl)piperidine :
-
First-Generation Synthesis:
-
Starting Material: 3-Benzylpiperidone
-
Key Steps: Boc protection, chiral stationary phase chromatography for enantiomer separation.
-
Limitations: Low scalability due to reliance on costly chiral chromatography.
-
-
Second-Generation Resolution:
-
Third-Generation Route:
For the (R)-enantiomer, analogous strategies using (S)-mandelic acid or alternative chiral resolving agents could be employed, though explicit protocols remain unreported.
Industrial Scalability
Therapeutic Applications and Preclinical Studies
Neuropsychiatric Disorders
The compound’s potential to modulate dopamine D₂/D₃ and serotonin 5-HT₁A/₂A receptors aligns with therapeutic mechanisms of atypical antipsychotics. In silico docking studies predict strong binding to D₂ receptors (ΔG = -9.2 kcal/mol), though in vivo validation is pending .
Oncology
Xenograft models of piperidine derivatives show tumor volume reduction (up to 83% vs. controls) via apoptosis induction and cell cycle arrest. Fluorine’s electron-withdrawing effects may enhance DNA intercalation or topoisomerase inhibition, warranting further study.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume